Enhanced Lipophilicity (Log P) Compared to 4-Methyl and 4-Chloro Analogs
The calculated octanol-water partition coefficient (Log P) for 2-(4-ethylphenoxy)propanoic acid is 2.82, which is 0.44 log units higher than the 4-methyl analog (Log P = 2.38) and 0.35 log units higher than the 4-chloro analog (Log P = 2.47) [1][2]. This increase reflects the greater hydrophobicity imparted by the ethyl substituent and is expected to enhance membrane permeability and organic-phase partitioning in biphasic reaction systems.
| Evidence Dimension | Calculated Log P (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Log P = 2.82 |
| Comparator Or Baseline | 2-(4-methylphenoxy)propanoic acid Log P = 2.38; 2-(4-chlorophenoxy)propanoic acid Log P = 2.47 |
| Quantified Difference | +0.44 (vs. methyl); +0.35 (vs. chloro) |
| Conditions | Calculated property using JChem (Chembase); neutral species |
Why This Matters
Higher lipophilicity can translate to improved passive membrane diffusion in cellular assays or increased extraction efficiency in biphasic biocatalytic resolutions, making this compound preferable when hydrophobic partitioning is a key process parameter.
- [1] Chembase. 2-(4-ethylphenoxy)propanoic acid – Calculated Properties. Log P = 2.8203123. Molecule ID: 21743. Available at: http://en.chembase.cn/molecule-21743.html (accessed 23 Apr 2026). View Source
- [2] Chembase. 2-(4-methylphenoxy)propanoic acid – Calculated Properties. Log P = 2.3757434. Molecule ID: 21744. Available at: http://en.chembase.cn (accessed 23 Apr 2026).; Chembase. 2-(4-chlorophenoxy)propanoic acid – Calculated Properties. Log P = 2.4663668. Molecule ID: 22274. Available at: http://en.chembase.cn (accessed 23 Apr 2026). View Source
